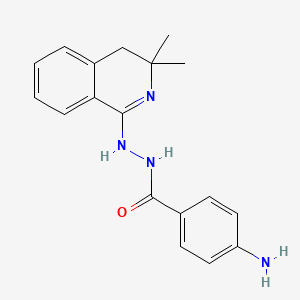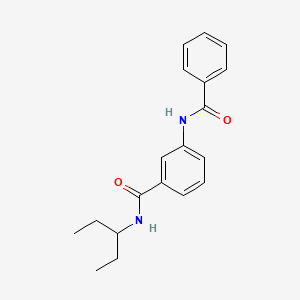
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNPA is a member of the acetamide family and has a molecular weight of 347.35 g/mol.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide is not fully understood. However, studies have suggested that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide exerts its antitumor activity by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide also has potent antitumor activity against various cancer cell lines, making it an attractive candidate for drug development. However, N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide research. One potential direction is to optimize the synthesis method to improve the yield and purity of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide. Another direction is to investigate the potential of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide and to identify potential drug targets for the development of new drugs.
Synthesemethoden
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide can be synthesized using a multistep reaction process involving the condensation of 4-methoxybenzylamine with 2-(4-nitrophenoxy)acetic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential use in developing new drugs for the treatment of various diseases. One of the most promising applications of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide is in the field of cancer research. Studies have shown that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-2-12(3-7-14)10-17-16(19)11-23-15-8-4-13(5-9-15)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIHIJSDPGNPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)


![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)


![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)


![2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5834995.png)
![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)

![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)
